molecular formula C9H9ClN4 B13542353 3-(6-Chloropyridin-2-yl)-1-methyl-1h-pyrazol-5-amine

3-(6-Chloropyridin-2-yl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13542353
M. Wt: 208.65 g/mol
InChI Key: OIVQVOAEMQVKTJ-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloropyridinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring.

    Reduction: Reduction reactions can be performed on the chloropyridinyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the chloropyridinyl group.

    Substitution: Substituted derivatives at the chloropyridinyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Biological Probes: It can be used as a probe to study biological processes.

Medicine:

    Drug Development: The compound has potential as a lead compound for the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

Industry:

    Agriculture: It can be used in the development of agrochemicals.

    Electronics: The compound can be used in the fabrication of electronic materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

  • 3-Chlorophenyl-1-methyl-1H-pyrazol-5-amine
  • 6-Chloropyridin-2-yl-1-methyl-1H-pyrazol-5-amine

Comparison:

  • Structural Differences: The presence of different substituents on the pyrazole ring or the pyridine ring can significantly alter the compound’s properties.
  • Unique Properties: 3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

5-(6-chloropyridin-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H9ClN4/c1-14-9(11)5-7(13-14)6-3-2-4-8(10)12-6/h2-5H,11H2,1H3

InChI Key

OIVQVOAEMQVKTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=NC(=CC=C2)Cl)N

Origin of Product

United States

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